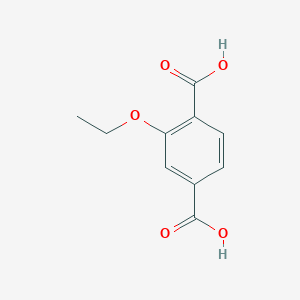![molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .
類似化合物との比較
Similar Compounds
RO4929097: Another gamma-secretase inhibitor with a similar structure.
DAPT: A well-known gamma-secretase inhibitor used in Alzheimer’s research.
LY450139: Another compound targeting gamma-secretase with distinct structural features.
Uniqueness
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C22H20F5N3O3 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33) |
InChIキー |
OJPLJFIFUQPSJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


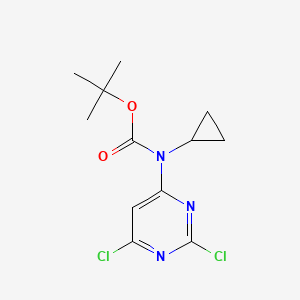
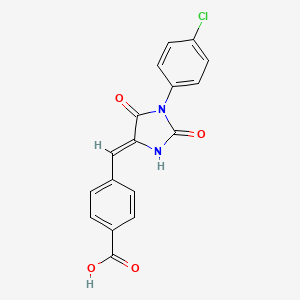


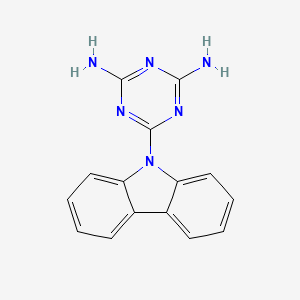

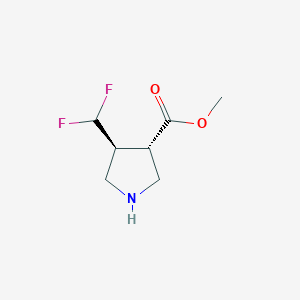
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
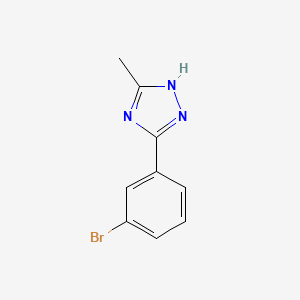
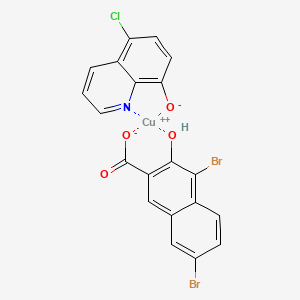
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
